1-(6-Aminopyrimidin-4-yl)azetidin-3-ol
Overview
Description
1-(6-Aminopyrimidin-4-yl)azetidin-3-ol is a heterocyclic compound that features both azetidine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of β-diketones with N-cyanoamidines in the presence of a catalyst such as nickel acetate . Another approach includes the oxidative dehydrogenation and annulation of amidines with saturated ketones under copper catalysis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1-(6-Aminopyrimidin-4-yl)azetidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like nitrobenzene .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-(6-Aminopyrimidin-4-yl)azetidin-3-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol involves its interaction with specific molecular targets. The compound’s azetidine ring is known for its ring strain, which can facilitate reactions with various biological molecules. The pyrimidine moiety can interact with nucleic acids and proteins, potentially inhibiting enzymes or disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidin-4(3H)-one: This compound is used as a molecular scaffold in the design of biologically active compounds.
N-Benzyl-3-hydroxyazetidine: Another azetidine derivative used in organic synthesis.
1-Phenylpyrazolo[3,4-d]pyrimidine: A compound with a similar pyrimidine structure used in anti-inflammatory research.
Uniqueness
1-(6-Aminopyrimidin-4-yl)azetidin-3-ol is unique due to its combination of azetidine and pyrimidine rings, which confer distinct reactivity and stability. This dual-ring structure allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
1-(6-aminopyrimidin-4-yl)azetidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c8-6-1-7(10-4-9-6)11-2-5(12)3-11/h1,4-5,12H,2-3H2,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJGJPZQJCAQDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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